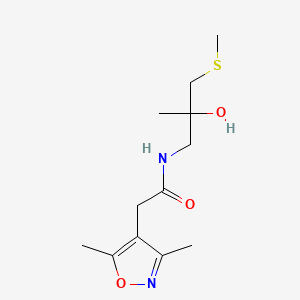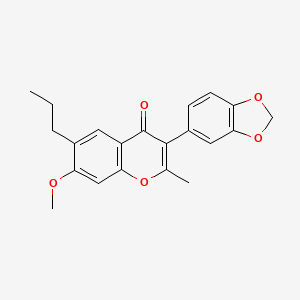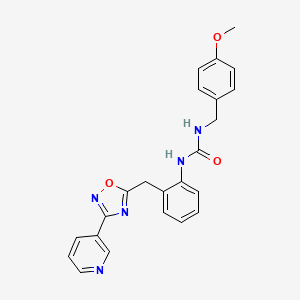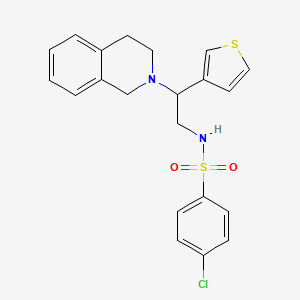![molecular formula C22H19ClN4O3S B2537902 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione CAS No. 372506-25-7](/img/no-structure.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is a purine derivative that has been widely studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves the inhibition of various enzymes and pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to exhibit antioxidant activity, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione in lab experiments is its well-established mechanism of action and its ability to exhibit a range of biochemical and physiological effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione. One area of research could focus on the development of new drug formulations that increase the solubility of the compound. Another area of research could focus on the identification of new targets and pathways that are affected by the compound. Finally, future research could focus on the clinical development of this compound as a potential therapeutic agent for the treatment of inflammation and cancer.
合成法
The synthesis of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves a multi-step process that begins with the reaction of 2-chlorobenzyl chloride with 1,3-dimethyluracil. The resulting intermediate is then reacted with phenacyl bromide to yield the final product.
科学的研究の応用
The potential therapeutic applications of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione have been extensively studied in recent years. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
372506-25-7 |
|---|---|
分子式 |
C22H19ClN4O3S |
分子量 |
454.93 |
IUPAC名 |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H19ClN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-15-10-6-7-11-16(15)23)21(24-19)31-13-17(28)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChIキー |
GLPWDMWXZLPRNJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)


![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)
![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)
![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)